N-Desmethyl-Clomipramin-Hydrochlorid

Übersicht

Beschreibung

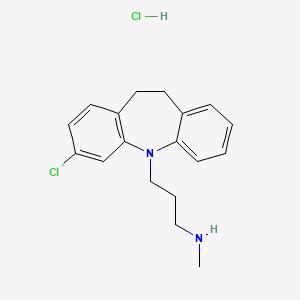

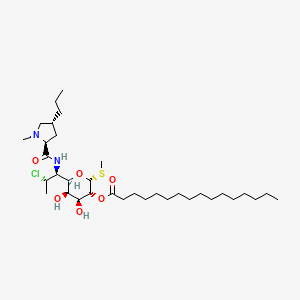

N-Desmethylclomipramine Hydrochloride is a primary metabolite of the tricyclic antidepressant clomipramine. It is known for its significant role in the pharmacological activity of clomipramine, particularly in the inhibition of norepinephrine reuptake . This compound is often studied for its potential therapeutic effects and its role in the metabolism of clomipramine.

Wissenschaftliche Forschungsanwendungen

N-Desmethylclomipraminhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Quantifizierung und Identifizierung von Clomipramin und seinen Metaboliten verwendet.

Biologie: Die Verbindung wird wegen ihrer Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere wegen ihrer Rolle in der Hemmung der Noradrenalin-Wiederaufnahme.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Depression, Zwangsstörungen und anderen psychiatrischen Erkrankungen.

5. Wirkmechanismus

N-Desmethylclomipraminhydrochlorid entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Noradrenalin-Wiederaufnahme. Diese Wirkung erhöht die Konzentration von Noradrenalin im synaptischen Spalt, verstärkt die Neurotransmission und trägt zu seinen Antidepressiva-Effekten bei. Die Verbindung interagiert auch mit anderen Neurotransmittersystemen, einschließlich Serotonin und Dopamin, wenn auch in geringerem Umfang .

Wirkmechanismus

Target of Action

N-Desmethyl Clomipramine Hydrochloride is a primary plasma metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant (TCA) that primarily targets the serotonin and norepinephrine reuptake transporters . It is a potent inhibitor of serotonin and norepinephrine reuptake . The active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an overall increase in serotonergic and noradrenergic neurotransmission . This can affect various biochemical pathways, particularly those involved in mood regulation. Chronic use of TCAs also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .

Pharmacokinetics

Clomipramine is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . The pharmacokinetics of clomipramine and desmethylclomipramine may be capacity-limited, displaying nonlinear characteristics . With multiple dosing, plasma concentrations of desmethylclomipramine are greater than clomipramine .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the inhibition of reuptake can have various effects at the molecular and cellular levels. In depressed individuals, clomipramine exerts a positive effect on mood .

Biochemische Analyse

Biochemical Properties

N-Desmethyl Clomipramine Hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an inhibitor of norepinephrine reuptake, which is a key mechanism in its antidepressant effects . The compound also interacts with serotonin transporters, albeit to a lesser extent than its parent compound, clomipramine . These interactions are crucial for its role in modulating neurotransmitter levels in the brain, which in turn affects mood and behavior.

Cellular Effects

N-Desmethyl Clomipramine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by altering the levels of neurotransmitters such as norepinephrine and serotonin . This modulation of neurotransmitter levels can lead to changes in cell signaling pathways, which can impact gene expression and cellular metabolism. Additionally, the compound has been observed to induce changes in the expression of certain genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-Desmethyl Clomipramine Hydrochloride involves its binding to norepinephrine and serotonin transporters, inhibiting their reuptake activity . This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also interacts with various receptors, including adrenergic and serotonergic receptors, which further modulates its effects on neurotransmission . Additionally, N-Desmethyl Clomipramine Hydrochloride has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Clomipramine Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . In in vitro studies, the effects of the compound on cellular function have been shown to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound has been observed to have long-term effects on neurotransmitter levels and behavior, with some effects persisting for days or even weeks after administration .

Dosage Effects in Animal Models

The effects of N-Desmethyl Clomipramine Hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have antidepressant effects, improving mood and behavior in animal models of depression . At higher doses, the compound can induce adverse effects, including sedation, motor impairment, and changes in cardiovascular function . These dose-dependent effects highlight the importance of careful dosage selection in research and therapeutic applications.

Metabolic Pathways

N-Desmethyl Clomipramine Hydrochloride is involved in several metabolic pathways, including hydroxylation and demethylation . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, before being excreted in the urine . The metabolic pathways of N-Desmethyl Clomipramine Hydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, N-Desmethyl Clomipramine Hydrochloride is transported and distributed by various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can also cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and heart, where it can accumulate and exert its effects .

Subcellular Localization

N-Desmethyl Clomipramine Hydrochloride is localized to various subcellular compartments, including the cytoplasm and the nucleus . The compound can interact with intracellular receptors and enzymes, modulating their activity and function . Additionally, N-Desmethyl Clomipramine Hydrochloride can undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity within cells . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Desmethylclomipramine Hydrochloride is synthesized through the demethylation of clomipramine. The process involves the removal of a methyl group from the nitrogen atom of clomipramine. This reaction is typically carried out using a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of N-Desmethylclomipramine Hydrochloride involves large-scale demethylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Desmethylclomipraminhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Halogene, Alkylierungsmittel

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

N-Desmethylclomipraminhydrochlorid ähnelt anderen trizyklischen Antidepressiva und ihren Metaboliten, wie zum Beispiel:

Desipramin: Ein weiterer Metabolit von Imipramin, bekannt für seine Hemmung der Noradrenalin-Wiederaufnahme.

Nortriptylin: Ein Metabolit von Amitriptylin, der ebenfalls die Noradrenalin-Wiederaufnahme hemmt.

Norclomipramin: Die freie Base von N-Desmethylclomipramin, mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit: Was N-Desmethylclomipraminhydrochlorid auszeichnet, ist seine spezifische Rolle als Metabolit von Clomipramin, das signifikant zum Gesamtpharmakoprofil des Ausgangsmedikaments beiträgt. Seine einzigartige Interaktion mit der Noradrenalin-Wiederaufnahme macht es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)

![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)

![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)

![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)